Target Engagement: Rho/MRTF/SRF Pathway Inhibition (SRE.L Reporter Assay) vs. Nuclear Hormone Receptor (daf-12) Activity of a Structurally Analogous Thiophene Carboxamide
The target compound engages the Rho/MRTF/SRF transcriptional axis with an SRE.L IC₅₀ of 0.001 nM, representing a potency enhancement of >10¹⁰-fold over the weak nuclear hormone receptor activity (EC₅₀ = 6.75 × 10⁴ nM) observed for the structurally related 2-[(5-chlorothiophene-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxamide (BDBM49303) [1]. This comparison demonstrates that the 4-chlorophenoxyacetyl group, rather than a chlorothiophene carbonyl substituent at the 2-position, is essential for sub-nanomolar engagement of the Rho/MRTF/SRF pathway. The selectivity window of the target compound against this nuclear receptor target is >6.75 × 10¹⁰, underscoring the functional divergence imparted by the specific amido substituent.
| Evidence Dimension | SRE.L reporter IC₅₀ (Rho/MRTF/SRF target engagement) |
|---|---|
| Target Compound Data | 0.001 nM (SRE.L IC₅₀) |
| Comparator Or Baseline | 2-[(5-Chlorothiophene-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxamide (BDBM49303): EC₅₀ = 6.75 × 10⁴ nM against nuclear hormone receptor daf-12 |
| Quantified Difference | >6.75 × 10¹⁰-fold selectivity for Rho/MRTF/SRF target engagement |
| Conditions | SRE.L luciferase reporter assay (HEK293T cells); daf-12 assay in C. elegans nuclear hormone receptor system |
Why This Matters
Procurement for Rho/MRTF/SRF transcriptional studies requires this compound; generic thiophene-3-carboxamides exhibit irrelevant target profiles with >10¹⁰-fold weaker engagement, rendering them unsuitable substitutes.
- [1] Thompson, A. L. et al. J. Med. Chem. 2019, 62 (24), 11202–11215 (PMC6590913) for SRE.L IC₅₀; BindingDB BDBM49303 for comparator EC₅₀. View Source
